Mastoparan B

Descripción general

Descripción

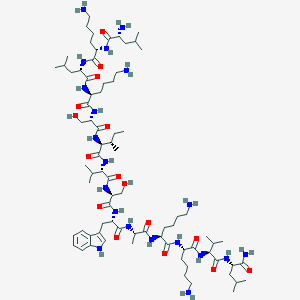

Mastoparan B is a cationic, amphiphilic tetradecapeptide (LKLKSIVSWAKKVL-CONH 2) isolated from the venom of the hornet Vespa basalis . It is the major active component of the venom and causes degranulation of mast cells as well as haemolytic activity on chicken, human and sheep erythrocytes . It also exhibits antimicrobial activity against both Gram-positive and -negative bacteria .

Synthesis Analysis

This compound, a tetradecapeptide toxin, was synthesized chemically . The physical and biological properties of both the native and synthetic peptides were studied and proved to be identical .Molecular Structure Analysis

The predicted structure of this compound and its analog have characteristic features of linear cationic peptides rich in hydrophobic and basic amino acids without disulfide bonds . The secondary structure and the biological activity of six designed analogs are studied .Physical And Chemical Properties Analysis

This compound has a molecular weight of 1612.05 . It is a small peptide (commonly tetradecapeptides with an amidated C-terminal) that were originally described for promoting degranulation and the release of histamine in mast cells .Aplicaciones Científicas De Investigación

Antitumor Activity

Mastoparan B has been observed to induce apoptosis in B16F10-Nex2 melanoma cells through the intrinsic mitochondrial pathway, suggesting its potential in cancer therapy. In murine models, it reduced the growth of subcutaneous melanoma and increased survival rates, demonstrating its effectiveness against tumor development (Azevedo et al., 2015).

Anti-Adipogenic Effects

This compound analogs have shown anti-adipogenic effects on 3T3-L1 preadipocytes, inhibiting preadipocyte differentiation and decreasing the expression of adipogenic transcription factors. This indicates its potential use in treating obesity (Kim et al., 2018).

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. For instance, a study showed its effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans, indicating its potential application in antimicrobial drug development (Silva et al., 2017).

Antioxidative Activities

Research has evaluated the antioxidative activities of amino acid substitutions on Mastoparan-B, revealing its potential as an antioxidant in therapeutic applications (Yang et al., 2011).

Mitochondrial Delivery for Cancer Therapy

This compound has been used in transferrin-modified liposomes for selective delivery to mitochondria of tumor cells, showing promise in targeted cancer therapy (Yamada et al., 2005).

Molecular Cloning and Processing

The molecular cloning of this compound and its processing enzyme from Vespa basalis has been explored, providing insights into its biochemical synthesis and potential for large-scale production (Lee et al., 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Mastoparan B has been found to have high antimicrobial activity and low hemolytic activity, making it a potentially attractive target for further studies . The high mortality associated with invasive fungal infections, narrow spectrum of available antifungals, and increasing evolution of antifungal resistance necessitate the development of alternative therapies .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H138N20O16/c1-14-47(12)64(98-75(111)61(41-100)94-70(106)55(29-19-23-33-81)90-73(109)58(37-44(6)7)92-69(105)54(28-18-22-32-80)88-67(103)51(83)35-42(2)3)78(114)97-63(46(10)11)77(113)95-60(40-99)74(110)93-59(38-49-39-85-52-26-16-15-25-50(49)52)72(108)86-48(13)66(102)87-53(27-17-21-31-79)68(104)89-56(30-20-24-34-82)71(107)96-62(45(8)9)76(112)91-57(65(84)101)36-43(4)5/h15-16,25-26,39,42-48,51,53-64,85,99-100H,14,17-24,27-38,40-41,79-83H2,1-13H3,(H2,84,101)(H,86,108)(H,87,102)(H,88,103)(H,89,104)(H,90,109)(H,91,112)(H,92,105)(H,93,110)(H,94,106)(H,95,113)(H,96,107)(H,97,114)(H,98,111)/t47-,48-,51+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFBOCKFBVQQKB-LTKSBDBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H138N20O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160142 | |

| Record name | Mastoparan B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1612.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137354-65-5 | |

| Record name | Mastoparan B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137354655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mastoparan B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B139615.png)

![3,4-Bis[(oxan-2-yl)oxy]benzaldehyde](/img/structure/B139627.png)

![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)